2-Phenylpyridine;2,4,6-trinitrophenol
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Overview
Description
2-Phenylpyridine: is an organic compound with the formula C₁₁H₉N. It is a colorless viscous liquid that has attracted interest as a precursor to highly fluorescent metal complexes, which are valuable in the development of organic light-emitting diodes (OLEDs) . 2,4,6-Trinitrophenol It is a yellow crystalline solid that has been historically used as an explosive, dye, and antiseptic .
Preparation Methods
2-Phenylpyridine
2-Phenylpyridine can be synthesized by the reaction of phenyl lithium with pyridine:
C6H5Li+C5H5N→C6H5C5H4N+LiH
The reaction involves the use of dry ether and toluene as solvents and requires careful control of moisture .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction introduces nitro groups at the 2, 4, and 6 positions of the phenol ring .
Chemical Reactions Analysis
2-Phenylpyridine
2-Phenylpyridine undergoes various chemical reactions, including:
Cyclometallation: Reacts with iridium trichloride to form chloride-bridged complexes.
Substitution: Can undergo substitution reactions with halogens and other electrophiles.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is known for its explosive properties and undergoes:
Reduction: Can be reduced to form aminophenols.
Substitution: Reacts with bases to form picrate salts.
Scientific Research Applications
2-Phenylpyridine
2-Phenylpyridine and its derivatives are used in:
OLEDs: As precursors to fluorescent metal complexes.
Insecticides: Derivatives have shown high insecticidal activity.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is used in:
Explosives: Historically used in military explosives.
Analytical Chemistry: Used in the electrochemical determination of various substances.
Mechanism of Action
2-Phenylpyridine
The mechanism of action involves the formation of metal complexes that exhibit fluorescence. These complexes are used in OLEDs to emit light when an electric current is applied .
2,4,6-Trinitrophenol
The explosive nature of 2,4,6-trinitrophenol is due to the presence of nitro groups that release a large amount of energy upon decomposition. It acts as an oxidizing agent in explosive reactions .
Comparison with Similar Compounds
2-Phenylpyridine
Similar compounds include:
2-Azabiphenyl: Another name for 2-Phenylpyridine.
2,3-Lutidine: A derivative with similar properties.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: A less nitrated derivative with similar properties.
2-Nitrophenol: A mononitrated derivative.
Properties
CAS No. |
90787-22-7 |
---|---|
Molecular Formula |
C17H12N4O7 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-phenylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H9N.C6H3N3O7/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H |
InChI Key |
SDXRUNSNACNYJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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